N-(2-bromo-4-methylphenyl)nicotinamide
Description
N-(2-bromo-4-methylphenyl)nicotinamide is an organic compound with the molecular formula C13H11BrN2O. It is a derivative of nicotinamide, where the nicotinamide moiety is substituted with a 2-bromo-4-methylphenyl group.
Properties
Molecular Formula |
C13H11BrN2O |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11BrN2O/c1-9-4-5-12(11(14)7-9)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17) |
InChI Key |
JMGMEDXFCJNIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)nicotinamide typically involves the reaction of 2-bromo-4-methylaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Scientific Research Applications
The compound's unique structure allows for several significant applications:
1. Medicinal Chemistry
- N-(2-bromo-4-methylphenyl)nicotinamide is being investigated for its potential as an anti-tubercular agent . Initial studies indicate that it may exhibit inhibitory effects on Mycobacterium tuberculosis, the causative agent of tuberculosis .
- It may also modulate NAD+ metabolism by influencing nicotinamide phosphoribosyltransferase activity, which is crucial for cellular energy metabolism and signaling pathways .
2. Biological Studies
- The compound is utilized in studies related to enzyme inhibition and protein interactions . Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to assess its binding affinity with biological targets .
- Preliminary studies suggest antimicrobial properties against Gram-positive bacteria, indicating its potential as a candidate for further drug development .
3. Material Science
- This compound can be used in the synthesis of advanced materials with specific properties, potentially enhancing their performance in various applications .
Case Studies
Several studies have highlighted the biological activity of this compound:
Anti-tubercular Activity
- A study evaluated the compound's efficacy against Mycobacterium tuberculosis, demonstrating significant inhibitory effects that warrant further investigation into its therapeutic potential.
Antimicrobial Studies
- In vitro tests against various bacterial strains showed promising results, particularly against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)nicotinamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide
- N-substitutedphenyl-2-pyrazolylnicotinamides
Uniqueness
N-(2-bromo-4-methylphenyl)nicotinamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or material characteristics, making it valuable for specific applications .
Biological Activity
N-(2-bromo-4-methylphenyl)nicotinamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a bromine atom and a methyl group on the phenyl ring, which contribute to its distinct chemical reactivity and biological activity. The molecular formula is , highlighting the presence of both halogen and aromatic functionalities that may enhance its pharmacological properties .
Research indicates that compounds containing nicotinamide moieties can influence various biological pathways, particularly through their interactions with enzymes involved in NAD+ metabolism. The compound’s structure suggests potential interactions with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ biosynthesis, which is implicated in cellular energy metabolism and signaling pathways .
Key Mechanisms:
- NAD+ Metabolism: this compound may modulate NAD+ levels by influencing NAMPT activity, thereby affecting cellular processes such as apoptosis and stress response .
- Antimicrobial Activity: Preliminary studies suggest that derivatives of nicotinamide can exhibit antibacterial effects against Gram-positive bacteria, making them candidates for further investigation in drug development .
Biological Activity
The biological activity of this compound has been explored in various contexts:
1. Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity. For instance, it has been tested against several bacterial strains with promising results indicating its potential use as an antibacterial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/ml |
| Escherichia coli | 100 μg/ml |
2. Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that this compound can induce cell death in certain cancer cell lines. The mechanism appears to be linked to the depletion of NAD+ levels, leading to apoptosis .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against various pathogens. The findings indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting a novel mechanism of action possibly linked to NAD+ modulation .
Case Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested on human cancer cell lines. Results showed a significant reduction in cell viability, correlating with increased levels of apoptotic markers. This study emphasizes the potential therapeutic applications of this compound in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
